
Tert-butyl 4-fluorophenylcarbamate
Overview
Description
Tert-butyl 4-fluorophenylcarbamate is a chemical compound with the molecular formula C11H14FNO2. It is commonly used in organic synthesis and as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-fluorophenylcarbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by reaction with 4-fluoroaniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the formation of the free amine, while substitution reactions yield various substituted phenylcarbamates .
Scientific Research Applications
Tert-butyl 4-fluorophenylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-fluorophenylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound’s stability and ease of removal make it an effective protecting group in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-fluorophenylcarbamate: Similar but without the tert-butyl group, affecting its stability and ease of removal.
Di-tert-butyl dicarbonate (Boc2O): Commonly used for protecting amines but differs in its reactivity and application.
Uniqueness
Tert-butyl 4-fluorophenylcarbamate is unique due to its combination of stability, reactivity, and ease of removal under mild conditions. The presence of the fluorine atom enhances its reactivity in substitution reactions, making it a versatile tool in organic synthesis .
Biological Activity
Tert-butyl 4-fluorophenylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a tert-butyl group attached to a 4-fluorophenyl moiety through a carbamate functional group. The presence of the fluorine atom is crucial as it can influence the compound's biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to their active sites, potentially altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling and gene expression.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with critical signaling pathways in cancer cells.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism, indicating a possible role in pharmacokinetics and drug-drug interactions.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, although further investigation is required to substantiate these claims.
Case Studies
Several studies have explored the effects of this compound on various biological systems:
-
In vitro Studies on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against these cells.
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Enzyme Inhibition Assays :
- Inhibition assays conducted on cytochrome P450 enzymes revealed that this compound could reduce enzyme activity by up to 70% at higher concentrations, highlighting its potential as a modulator of drug metabolism.
-
Neuroprotection in Animal Models :
- Animal models subjected to neurotoxic agents showed improved outcomes when treated with this compound, suggesting protective effects against neurodegeneration.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 4-fluorophenylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 4-fluoroaniline derivatives. Key steps include:
-
Base Selection : Triethylamine or pyridine is used to deprotonate the amine and facilitate nucleophilic attack on the chloroformate .
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Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness. DCM often yields higher purity due to easier removal of byproducts .
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Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the chloroformate).
- Data Table :
Solvent | Base | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
DCM | Triethylamine | 78 | 95 | |
THF | Pyridine | 65 | 88 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm carbamate formation (e.g., tert-butyl group signals at δ 1.4 ppm in H NMR) and fluorine substitution on the phenyl ring .
- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 266.1 for CHFNO) and detects impurities .
- FT-IR : Identifies carbamate C=O stretching (~1700 cm) and N-H bending (~1530 cm) .
Q. How can researchers assess the compound's stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Accelerated degradation tests at 40°C vs. 25°C to model shelf life.
- Humidity : Exposure to 75% relative humidity to assess hydrolytic degradation (common in carbamates).
- Analytical Monitoring : Use HPLC to track purity loss over time. Evidence suggests tert-butyl carbamates degrade via hydrolysis in acidic/basic conditions, requiring neutral pH storage .
Advanced Research Questions
Q. How can structural modifications to this compound enhance its bioactivity?
- Methodological Answer :
- Substituent Engineering : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF) to alter electronic effects on enzyme binding .
- Backbone Flexibility : Introduce methylene spacers between the carbamate and phenyl ring to modulate conformational stability .
- Biological Screening : Use kinase inhibition assays or cytotoxicity tests (e.g., IC in cancer cell lines) to correlate structural changes with activity .
Q. What strategies resolve contradictory data on the compound's enzyme inhibition mechanisms?
- Methodological Answer :
- Competitive Binding Assays : Compare inhibition constants () across studies using standardized protocols (e.g., fluorogenic substrates for hydrolases) .
- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to identify key binding residues. Discrepancies may arise from assay conditions (e.g., pH, co-solvents) .
- Meta-Analysis : Pool data from multiple studies to distinguish assay-specific artifacts from true mechanistic differences.
Q. How does this compound interact with lipid membranes in drug delivery systems?
- Methodological Answer :
- Lipophilicity Measurement : Determine logP values (experimental or computational) to predict membrane permeability. Fluorinated phenyl groups increase logP, enhancing passive diffusion .
- Langmuir Monolayer Studies : Measure interfacial tension changes to quantify membrane insertion efficiency.
- Caco-2 Cell Assays : Evaluate permeability coefficients () to model intestinal absorption .
Q. What computational methods predict the compound's reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carbamate carbonyl carbon) prone to nucleophilic attack .
- Reactivity Descriptors : Calculate Fukui indices to map sites for nucleophilic substitution (e.g., fluorine displacement on the phenyl ring) .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the compound's anticancer activity?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using identical cell lines (e.g., MCF-7 breast cancer) and endpoints (e.g., apoptosis vs. proliferation).
- Metabolic Stability Testing : Assess if differential CYP450 metabolism in studies explains variability (e.g., CYP3A4-mediated degradation) .
- Synergistic Studies : Test combinations with chemotherapeutics (e.g., doxorubicin) to identify context-dependent efficacy .
Q. Structure-Activity Relationship (SAR) Guidelines
Q. What functional groups are critical for the compound's anti-inflammatory activity?
- Methodological Answer :
- Essential Groups : The carbamate moiety and 4-fluorophenyl group are indispensable for COX-2 inhibition (docking scores < -8.0 kcal/mol) .
- Modifiable Sites : The tert-butyl group can be replaced with bulkier substituents (e.g., adamantyl) to enhance lipophilicity without losing activity .
Q. Mechanistic Studies
Q. How to elucidate the compound's interaction with DNA gyrase?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) to quantify affinity .
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds between the carbamate and gyrase ATP-binding pocket .
Q. Handling and Safety
Q. What protocols ensure safe handling of this compound in lab settings?
Properties
IUPAC Name |
tert-butyl N-(4-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVWNENFSPSLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406847 | |
Record name | tert-butyl 4-fluorophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60144-53-8 | |
Record name | Carbamic acid, N-(4-fluorophenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60144-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 4-fluorophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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